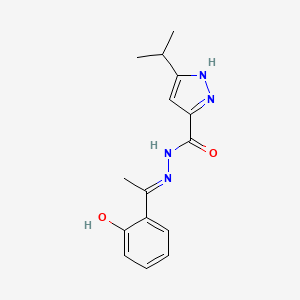

N'-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Overview

Description

N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff bases, which are known for their versatile biological and chemical properties This compound is characterized by the presence of a hydrazone moiety, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding hydrazide and aldehyde or ketone.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Corresponding oxides of the compound.

Reduction: The original hydrazide and aldehyde or ketone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic and electronic properties.

Biology: Investigated for its antimicrobial and antioxidant activities. Schiff bases are known to exhibit significant biological activities, making them potential candidates for drug development.

Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The hydrazone moiety can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

N’-(1-(2-Hydroxyphenyl)ethylidene)isonicotinohydrazide: Another Schiff base with similar structural features and biological activities.

N’-(1-(2-Hydroxyphenyl)ethylidene)-3-methoxybenzene-1-carbohydrazide: A related compound with a methoxy group, exhibiting similar chemical properties.

Uniqueness

N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its ability to form complexes with metals and interact with biological targets, making it a distinct compound within the class of Schiff bases.

Biological Activity

N'-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide (CAS No. 303106-57-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18N4O2

- Molecular Weight : 286.33 g/mol

- CAS Number : 303106-57-2

The compound features a hydrazide functional group attached to a pyrazole ring, which is known for its diverse biological activities including anti-inflammatory, anti-tumor, and antimicrobial effects.

1. Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that certain pyrazole compounds can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, which are critical in various malignancies . Specifically, derivatives similar to this compound have shown promising results against cancer cell lines in vitro.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In a model of carrageenan-induced paw edema in rats, several pyrazole derivatives demonstrated significant reductions in inflammation markers such as TNF-α and IL-6 . Notably, this compound was found to be effective at concentrations comparable to standard anti-inflammatory drugs like ibuprofen.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies have shown that pyrazole derivatives exhibit activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the isopropyl group in the structure enhances its interaction with microbial targets.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and tumor progression.

- Interference with Cell Signaling : By modulating signaling pathways such as those involving ROS (Reactive Oxygen Species), this compound can affect cell proliferation and apoptosis.

Case Study 1: Antitumor Efficacy

A recent study synthesized various pyrazole derivatives and evaluated their cytotoxicity against human cancer cell lines. This compound was among those tested, showing significant inhibition of cell growth at micromolar concentrations .

Case Study 2: Anti-inflammatory Assessment

In vivo studies using the carrageenan-induced paw edema model demonstrated that this compound significantly reduced inflammation compared to control groups. The results suggest that it could serve as a potential therapeutic agent for inflammatory diseases .

Summary of Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N'-(1-(2-hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, and what are the critical reaction conditions?

The compound is synthesized via Schiff base condensation between 3-isopropyl-1H-pyrazole-5-carbohydrazide and 1-(2-hydroxyphenyl)ethanone. Key steps include:

- Hydrazide activation : The hydrazide group reacts with the carbonyl group of the ketone under reflux in ethanol or methanol.

- Acid catalysis : A catalytic amount of acetic acid or HCl is often used to drive imine bond formation .

- Purification : Recrystallization from ethanol or column chromatography is employed to isolate the product.

Critical conditions : Reaction temperature (70–80°C), solvent polarity, and stoichiometric ratios (1:1 hydrazide:ketone) are optimized to prevent side reactions like over-condensation .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound, and how are spectral contradictions resolved?

- ¹H/¹³C NMR : Confirms the presence of the imine bond (C=N, δ ~8.5–9.0 ppm) and hydroxyl proton (δ ~10–12 ppm). Contradictions in peak assignments (e.g., overlapping aromatic protons) are resolved using 2D NMR (COSY, HSQC) .

- IR spectroscopy : Identifies N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹). Discrepancies in peak positions due to tautomerism are addressed via temperature-dependent IR studies .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal packing ambiguities. For example, hydrogen bonding between the hydroxyl group and pyrazole nitrogen stabilizes the structure .

Advanced Research Questions

Q. How does the coordination behavior of this compound with lanthanide ions influence its stability and luminescent properties?

The compound acts as a tridentate ligand , coordinating via the hydroxyl O, imine N, and carbonyl O atoms. Key findings include:

- Stoichiometry : Formation of 1:1, 1:2, and 1:3 (Ln³⁺:ligand) complexes, depending on pH and molar ratios. Tb³⁺ forms a 1:3 complex with enhanced luminescence in ethanol due to ligand-to-metal energy transfer .

- Thermodynamics : Stability constants (log β) follow the order Pr < Nd < Gd < Tb < Ho, reflecting the lanthanide contraction effect. Negative ΔG° values (−45 to −60 kJ/mol) confirm spontaneous complexation .

- Luminescence : The ligand sensitizes Tb³⁺ emission in the solid state (λₑₘ = 545 nm) but not in solution due to solvent quenching. This is analyzed via photoluminescence spectroscopy and Judd-Ofelt parameters .

Q. How can DFT calculations and molecular docking elucidate the compound’s electronic structure and potential bioactivity?

- DFT optimization : B3LYP/6-31G(d) basis sets are used to optimize geometry, revealing intramolecular hydrogen bonds (O–H···N) that stabilize the enol-imine tautomer. HOMO-LUMO gaps (~3.5 eV) suggest redox activity .

- Molecular docking : Docking into enzymes (e.g., COX-2 or α-glucosidase) using AutoDock VINA shows binding affinities (−7.5 to −9.2 kcal/mol). The hydroxyl and pyrazole groups form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .

- ADMET predictions : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and blood-brain barrier permeability, supporting further pharmacological studies .

Q. What experimental strategies address discrepancies in stability data during complexation studies with transition metals?

- Potentiometric titrations : Conducted at varying Ln³⁺/ligand ratios (1:2 to 1:4) and temperatures (25–45°C) to assess protonation equilibria. Discrepancies in log β values are resolved using Hyperquad or SUPERQUAD software .

- Competition experiments : Adding EDTA or DTPA as competing ligands identifies the dominant complex species under physiological conditions .

- Spectrophotometric validation : UV-Vis titration (e.g., absorption at 320 nm for ligand-metal charge transfer) cross-verifies potentiometric data .

Q. How do solvent polarity and pH modulate the tautomeric equilibrium of this compound?

- Tautomer preference : In polar solvents (DMSO, H₂O), the keto-amine form dominates due to stabilization of the carbonyl group. In nonpolar solvents (CHCl₃), the enol-imine form is favored .

- pH dependence : At acidic pH (<3), protonation of the imine N shifts equilibrium toward the enol form. At neutral pH, the keto form prevails, as shown by pH-dependent NMR and UV-Vis spectroscopy .

Q. Methodological Considerations

Key tools and protocols :

- Crystallography : SHELX suite (SHELXD for solution, SHELXL for refinement) with WinGX for visualization .

- Thermodynamic analysis : Van’t Hoff plots derived from stability constants at multiple temperatures .

- Spectral resolution : Gaussian deconvolution of overlapping IR or NMR peaks using software like PeakFit .

Properties

IUPAC Name |

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-9(2)12-8-13(18-17-12)15(21)19-16-10(3)11-6-4-5-7-14(11)20/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLJRGKJUSGKTF-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303106-57-2 | |

| Record name | N'-(1-(2-HYDROXYPHENYL)ETHYLIDENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.